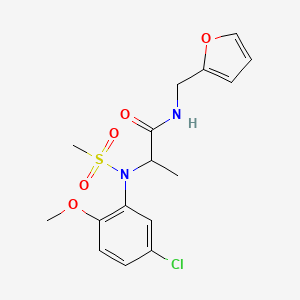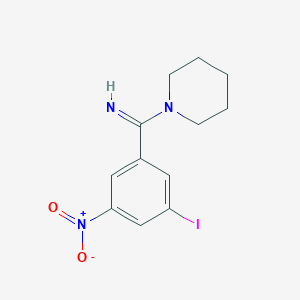
1-(3-Iodo-5-nitrophenyl)-1-(piperidin-1-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-IODO-5-NITROBENZENECARBOXIMIDOYL)PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an iodo and nitro group on the benzene ring, which is further connected to a piperidine moiety through a carboximidoyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3-IODO-5-NITROBENZENECARBOXIMIDOYL)PIPERIDINE typically involves multi-step organic reactions. One common method includes the nitration of 3-iodobenzoic acid to introduce the nitro group, followed by the formation of the carboximidoyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(3-IODO-5-NITROBENZENECARBOXIMIDOYL)PIPERIDINE undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom. Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-IODO-5-NITROBENZENECARBOXIMIDOYL)PIPERIDINE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-IODO-5-NITROBENZENECARBOXIMIDOYL)PIPERIDINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodo group may facilitate the compound’s binding to specific enzymes or receptors, modulating their activity. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-(3-IODO-5-NITROBENZENECARBOXIMIDOYL)PIPERIDINE can be compared with other piperidine derivatives such as:
1-(3-IODO-5-NITROBENZENECARBOXIMIDOYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of piperidine.
1-(3-IODO-5-NITROBENZENECARBOXIMIDOYL)MORPHOLINE: Contains a morpholine ring, offering different chemical properties.
1-(3-IODO-5-NITROBENZENECARBOXIMIDOYL)AZEPANE: Features an azepane ring, which may affect its reactivity and biological activity. The uniqueness of 1-(3-IODO-5-NITROBENZENECARBOXIMIDOYL)PIPERIDINE lies in its specific substitution pattern and the presence of both iodo and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14IN3O2 |
|---|---|
Molekulargewicht |
359.16 g/mol |
IUPAC-Name |
(3-iodo-5-nitrophenyl)-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C12H14IN3O2/c13-10-6-9(7-11(8-10)16(17)18)12(14)15-4-2-1-3-5-15/h6-8,14H,1-5H2 |
InChI-Schlüssel |
JVRPWLOOKHUCII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=N)C2=CC(=CC(=C2)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12471426.png)
![4,4'-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B12471428.png)
![1-(4-Bromophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12471436.png)
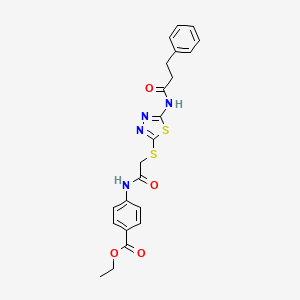
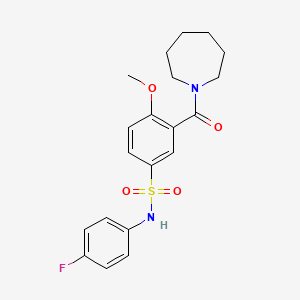
![1,8-Dibromo-17-(2,6-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12471452.png)
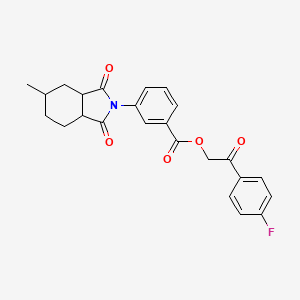
![3,3,3-Trifluoro-2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12471463.png)
![4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol](/img/structure/B12471465.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471467.png)

![N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12471490.png)
![4-[({4-[(4-Bromo-2-methylphenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12471493.png)
